molecular formula C20H19N3O4S2 B2684962 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 1797905-02-2

3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No. B2684962
M. Wt: 429.51
InChI Key: BYHXKPUAKSXOHC-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a thiazole ring, an azetidine ring, a sulfonamide group, and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For instance, the azetidine ring could potentially be synthesized through a [2+2] photocycloaddition reaction . The thiazole ring could be introduced through a reaction involving a sulfur and a nitrogen-containing compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and azetidine rings would contribute to the rigidity of the molecule, while the sulfonamide and carbonyl groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the azetidine ring could potentially participate in ring-opening reactions .

Scientific Research Applications

Medicinal Chemistry

Thiazole derivatives, which include “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide”, have been studied for their diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The methods of application or experimental procedures involve the design and development of different thiazole derivatives . The results or outcomes obtained have shown that these compounds have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Antibacterial Activity

“3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide” derivatives have been synthesized and investigated for their antibacterial activity . These molecules were tested in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The methods of application involved the synthesis of the compound derivatives and their testing against various bacterial strains . The results showed that compounds with 4- tert -butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .

Antifungal Activity

Thiazole derivatives, including “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide”, have been found to exhibit antifungal activity . The methods of application involve the synthesis of the compound derivatives and their testing against various fungal strains . The results showed that these compounds have potential as antifungal agents .

Antiviral Activity

Thiazole derivatives have also been studied for their antiviral activity . These compounds have been tested against various viruses, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing against various viral strains . The results showed that these compounds have potential as antiviral agents .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . These compounds have been tested in various neurological models, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing in various neurological models . The results showed that these compounds have potential as neuroprotective agents .

Antitumor or Cytotoxic Activity

Thiazole derivatives, including “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide”, have been found to exhibit antitumor or cytotoxic activity . These compounds have been tested against various cancer cell lines, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing against various cancer cell lines . The results showed that these compounds have potential as antitumor or cytotoxic agents .

Antimicrobial Activity

Thiazole derivatives, including “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide”, have been found to exhibit antimicrobial activity . These compounds have been tested against various microbial strains, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing against various microbial strains . The results showed that these compounds have potential as antimicrobial agents .

Antiretroviral Activity

Thiazole derivatives have also been studied for their antiretroviral activity . These compounds have been tested against various retroviruses, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing against various retroviral strains . The results showed that these compounds have potential as antiretroviral agents .

Antineoplastic Activity

Thiazole derivatives, including “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide”, have been found to exhibit antineoplastic activity . These compounds have been tested against various neoplastic cell lines, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing against various neoplastic cell lines . The results showed that these compounds have potential as antineoplastic agents .

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive activity . These compounds have been tested in various hypertensive models, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing in various hypertensive models . The results showed that these compounds have potential as antihypertensive agents .

Antischizophrenia Activity

Thiazole derivatives have also been studied for their antischizophrenia activity . These compounds have been tested in various schizophrenia models, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing in various schizophrenia models . The results showed that these compounds have potential as antischizophrenia agents .

Hypnotics Activity

Thiazole derivatives, including “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide”, have been found to exhibit hypnotics activity . These compounds have been tested in various sleep models, and some have shown promising results . The methods of application involve the synthesis of the compound derivatives and their testing in various sleep models . The results showed that these compounds have potential as hypnotics agents .

properties

IUPAC Name

3-methyl-N-[4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-14-3-2-4-18(11-14)29(25,26)22-16-7-5-15(6-8-16)19(24)23-12-17(13-23)27-20-21-9-10-28-20/h2-11,17,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHXKPUAKSXOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide

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